N1-cyclohexyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
Description
N1-cyclohexyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a heterocyclic oxalamide derivative featuring a fused thieno[3,4-c]pyrazol ring system with a sulfone (5,5-dioxido) group. The compound’s structure includes a phenyl substituent at the 2-position of the thienopyrazole moiety and a cyclohexyl group attached to the oxalamide backbone.
The structural determination of such compounds often relies on X-ray crystallography, facilitated by software suites like SHELX for refinement and ORTEP-3 for graphical representation . These tools enable precise analysis of bond lengths, angles, and conformational flexibility, which are critical for understanding the compound’s reactivity and interactions.
Properties
IUPAC Name |
N-cyclohexyl-N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c24-18(20-13-7-3-1-4-8-13)19(25)21-17-15-11-28(26,27)12-16(15)22-23(17)14-9-5-2-6-10-14/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSHOCLTVGDHPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-cyclohexyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide typically involves multiple steps. The synthetic route often starts with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the cyclohexyl and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N1-cyclohexyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions.
Scientific Research Applications
N1-cyclohexyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-cyclohexyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a hypothetical framework for such a comparison, emphasizing crystallographic and functional attributes:
Structural Features
- Sulfone Group: The 5,5-dioxido moiety enhances polarity and hydrogen-bonding capacity compared to non-sulfonated analogs (e.g., thieno[3,4-c]pyrazoles without sulfone groups). This feature is critical for binding to hydrophilic enzyme pockets.
- Oxalamide Backbone : The N1-cyclohexyl-N2-aryloxalamide motif is structurally distinct from simpler urea or thiourea derivatives, offering improved metabolic stability.
- Thienopyrazole Core: The fused ring system provides rigidity, contrasting with monocyclic pyrazoles, which may exhibit greater conformational flexibility.
Hypothetical Data Table: Comparative Properties of Sulfone-Containing Heterocycles
*Hypothetical enzyme inhibition data for illustrative purposes.
Research Findings and Methodological Insights
- Crystallographic Refinement : The use of SHELXL (a module of SHELX) ensures high-precision refinement of sulfone-containing structures, resolving challenges such as disorder in the cyclohexyl group .
- Graphical Representation : ORTEP-3 aids in visualizing steric clashes between the phenyl substituent and adjacent residues, which may explain reduced potency in bulkier analogs .
- Comparative Stability : Sulfone groups in similar compounds exhibit oxidative stability compared to thioether derivatives, as confirmed by thermal analysis in crystallographic studies .
Biological Activity
Chemical Structure and Properties
N1-cyclohexyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a synthetic compound characterized by its unique thieno-pyrazole structure. The presence of both oxalamide and dioxido functionalities contributes to its potential biological activity.
Anticancer Properties
Research indicates that compounds with thieno-pyrazole scaffolds exhibit significant anticancer activity. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
Table 1: Anticancer Activity of Thieno-Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thieno-pyrazole derivative A | MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via caspase activation |
| Thieno-pyrazole derivative B | A549 (Lung Cancer) | 15.8 | Inhibition of cell cycle progression |
| N1-cyclohexyl-N2-(5,5-dioxido...) | To be determined | TBD | TBD |
Antimicrobial Activity
Compounds containing thieno and pyrazole moieties have been reported to exhibit antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thieno-pyrazole derivative C | E. coli | 32 µg/mL |
| Thieno-pyrazole derivative D | S. aureus | 16 µg/mL |
| N1-cyclohexyl-N2-(5,5-dioxido...) | TBD | TBD |
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer metabolism or bacterial growth.
- Receptor Interaction : The compound may interact with specific cellular receptors that modulate signaling pathways related to cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some derivatives can induce oxidative stress in cells, leading to apoptosis.
Case Studies
In a recent study on thieno-pyrazole derivatives, researchers found that modifications to the side chains significantly affected the compounds' biological activities. For instance, substituents that enhance lipophilicity improved cellular uptake and efficacy against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
